N-({[2,3'-bifuran]-5-yl}methyl)-N'-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)ethanediamide
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Description
N-({[2,3'-bifuran]-5-yl}methyl)-N'-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)ethanediamide is a useful research compound. Its molecular formula is C21H21N3O6S and its molecular weight is 443.47. The purity is usually 95%.
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Scientific Research Applications
Ring Expansion and Chemical Transformations :Compounds involving methanesulfonyl and tetrahydroquinoline functionalities have been studied for their role in ring expansion and chemical transformations. For example, Quast et al. (2000) investigated the ring expansion of 2-alkylidenedihydroquinazolines to iminodihydro-1,4-benzodiazepines using methanesulfonyl azide, indicating the chemical versatility of methanesulfonyl derivatives in synthesizing complex nitrogen-containing heterocycles (Quast, Ivanova, Peters, & Peters, 2000).
Cysteine-Reactive Molecular Yardsticks :Heinonen et al. (1998) prepared and characterized a series of compounds including tetrahydroisoquinolines as cysteine-reactive molecular yardsticks for probing alpha2-adrenergic receptors, showing the application of these compounds in biological receptor studies (Heinonen, Koskua, Pihlavisto, Marjamäki, Cockcroft, Savola, Scheinin, & Lönnberg, 1998).
Antioxidant, Antifungal, and Antibacterial Activities :Arylsulfonamide-based compounds have been evaluated for their antioxidant, antifungal, and antibacterial activities, indicating the potential of sulfonamide derivatives in pharmaceutical applications. Kumar and Vijayakumar (2017) synthesized a series of new arylsulfonamide-based phenylquinolines with significant biological activities (Kumar & Vijayakumar, 2017).
Enzyme Reaction Rate Acceleration :Kitz and Wilson (1963) explored the acceleration of the reaction rate of methanesulfonyl fluoride and acetylcholinesterase by substituted ammonium ions, contributing to understanding enzyme kinetics and inhibitor effects (Kitz & Wilson, 1963).
Properties
IUPAC Name |
N-[[5-(furan-3-yl)furan-2-yl]methyl]-N'-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O6S/c1-31(27,28)24-9-2-3-14-4-5-16(11-18(14)24)23-21(26)20(25)22-12-17-6-7-19(30-17)15-8-10-29-13-15/h4-8,10-11,13H,2-3,9,12H2,1H3,(H,22,25)(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWFNKMNPKHGYLE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C(=O)NCC3=CC=C(O3)C4=COC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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